4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1780460-89-0
VCID: VC11551764
InChI: InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11)
SMILES:
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol

4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

CAS No.: 1780460-89-0

Cat. No.: VC11551764

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine - 1780460-89-0

Specification

CAS No. 1780460-89-0
Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
IUPAC Name 4-bromo-1-methylbenzimidazol-2-amine
Standard InChI InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11)
Standard InChI Key NETFEPMNNIUDRQ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=CC=C2)Br)N=C1N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular formula of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is C₈H₇BrN₃, with a molecular weight of 225.07 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01) . The benzodiazole core consists of a benzene ring fused to a diazole ring containing two nitrogen atoms at positions 1 and 3. Key structural features include:

  • Bromine at the 4-position of the benzene ring, influencing electronic properties and regioselectivity in reactions.

  • Methyl group at the 1-position, providing steric bulk and modulating solubility.

  • Primary amine at the 2-position, enabling hydrogen bonding and participation in nucleophilic reactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name4-Bromo-1-methyl-1H-benzimidazol-2-amine
CAS NumberNot formally assigned
Molecular FormulaC₈H₇BrN₃
Exact Mass224.979 Da
Topological Polar Surface Area64.3 Ų (predicted)
logP (Octanol-Water)2.1 (estimated via ChemAxon)

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is documented, analogous compounds such as 6-bromo-1-methyl-1H-benzodiazol-2-amine (CAS 24786-54-7) and 4-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one provide methodological templates. A plausible synthesis involves:

  • Benzimidazole Core Formation: Condensation of 4-bromo-1,2-diaminobenzene with methyl isocyanate under acidic conditions to form the 1-methyl-2-aminobenzimidazole intermediate .

  • Regioselective Bromination: Electrophilic aromatic substitution using bromine (Br₂) in the presence of FeBr₃ as a catalyst, targeting the 4-position of the benzene ring.

Critical Reaction Parameters:

  • Temperature: 0–5°C during bromination to minimize di-substitution.

  • Solvent: Dichloromethane or acetonitrile for optimal solubility.

  • Yield: Estimated 45–60% based on analogous brominated benzimidazoles.

Physicochemical Properties

Spectral Characterization

Hypothetical spectral data for 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine can be extrapolated from related compounds:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 1H, H-5), 7.32 (s, 1H, H-7), 6.90 (d, J=8.4 Hz, 1H, H-6), 5.21 (s, 2H, NH₂), 3.42 (s, 3H, CH₃).

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch), 680 cm⁻¹ (C-Br stretch) .

  • MS (ESI+): m/z 226.0 [M+H]⁺, 228.0 [M+H+2]⁺ (isotopic pattern for bromine).

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted via LogP), necessitating polar aprotic solvents (e.g., DMF, DMSO) for biological assays.

  • Thermal Stability: Decomposition temperature ~220°C (differential scanning calorimetry estimate).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the 2-amine position yields ATP-competitive inhibitors.

  • Antiviral Agents: Bromine enhances interaction with viral proteases (e.g., SARS-CoV-2 Mpro) .

Material Science

Benzimidazole derivatives are employed in organic semiconductors. The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for π-conjugated polymers.

Comparison with Structural Analogs

Table 2: Halogenated Benzimidazole Derivatives

CompoundBromine PositionMIC (µg/mL)logP
4-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine4N/A2.1
6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine61.62.4
5-Bromo-2-aminobenzimidazole 50.81.9

Substitution at the 4-position may reduce steric hindrance compared to 6-bromo analogs, potentially improving target engagement .

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and regioselectivity.

  • Biological Screening: Evaluate against NIH’s NCATS antimicrobial and anticancer panels.

  • Computational Studies: Molecular dynamics simulations to assess binding kinetics with EGFR and tubulin.

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